molecular formula C10H7NO3S B3214024 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- CAS No. 113334-58-0

4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)-

Cat. No.: B3214024
CAS No.: 113334-58-0
M. Wt: 221.23 g/mol
InChI Key: PJBROFATYWROMQ-UHFFFAOYSA-N
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Description

4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- is a heterocyclic organic compound that features a thiazole ring fused with a carboxylic acid group and a hydroxyphenyl substituent. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its potential biological activities such as antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

The synthesis of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- can be achieved through various synthetic routes. One common method involves the Hantzsch thiazole synthesis, which combines a mixture of 4-hydroxythiobenzamide and ethyl bromopyruvate in ethanol . This reaction typically requires reflux conditions to facilitate the formation of the thiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and specific temperature and pressure conditions to optimize the reaction rates and yields. Major products formed from these reactions include various thiazole derivatives with modified functional groups, enhancing their biological activity.

Scientific Research Applications

4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- exerts its effects involves interactions with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. This interaction can lead to the disruption of biochemical pathways, resulting in antimicrobial or antifungal effects .

Comparison with Similar Compounds

4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- can be compared with other similar compounds such as:

    2-Phenylthiazole: Known for its cholinesterase inhibitory activity.

    4-Oxazolecarboxylic acid: Another heterocyclic compound with similar structural features but different biological activities.

    2-Aminothiazole-4-carboxylic acid: Used in the synthesis of various medicinal compounds.

The uniqueness of 4-Thiazolecarboxylic acid, 2-(3-hydroxyphenyl)- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-(3-hydroxyphenyl)-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c12-7-3-1-2-6(4-7)9-11-8(5-15-9)10(13)14/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJBROFATYWROMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655499
Record name 2-(3-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113334-58-0
Record name 2-(3-Hydroxyphenyl)-1,3-thiazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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